Extended Testosterone Suppression Duration: Subcutaneous Implant vs. Intramuscular Microsphere
A direct head-to-head comparison in healthy males demonstrated that a single 7.5 mg subcutaneous (SC) leuprolide acetate implant provided significantly more durable testosterone (T) suppression than an equivalent intramuscular (IM) microsphere injection. The SC formulation maintained mean serum leuprolide above the limit of quantification (LOQ; 50 pg/mL) through Day 49, whereas for the IM formulation, levels dropped below LOQ after Day 28 [1]. This pharmacokinetic difference translated to a clinically meaningful pharmacodynamic benefit: at Day 56, 13 of 16 subjects (81.2%) in the SC group maintained serum T ≤ 50 ng/dL (castrate level), compared to 0 of 16 subjects in the IM group [1].
| Evidence Dimension | Duration of Castrate Testosterone (≤50 ng/dL) after Single 7.5 mg Dose |
|---|---|
| Target Compound Data | 81.2% (13/16 subjects) maintained castrate T at Day 56 |
| Comparator Or Baseline | 0% (0/16 subjects) maintained castrate T at Day 56 |
| Quantified Difference | Absolute increase of 81.2 percentage points |
| Conditions | Phase 1, open-label, parallel-group study in 32 healthy men; single 7.5 mg injection |
Why This Matters
This data directly informs procurement decisions for ADT protocols requiring extended testosterone suppression and minimizing injection frequency.
- [1] Moul JW, McLane JA, Atkinson S, et al. Head-to-head pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male patients. J Clin Oncol. 2017;35(6_suppl):e589. View Source
